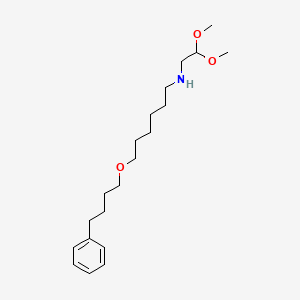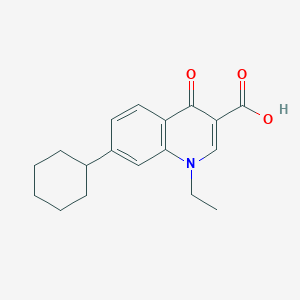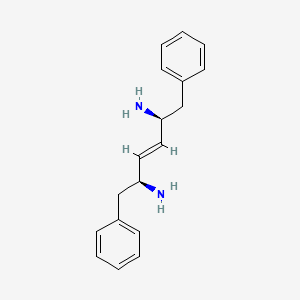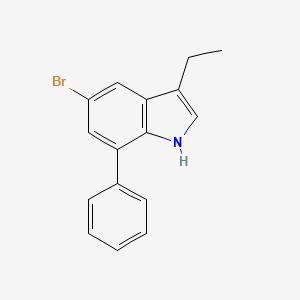
Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate is a complex organic compound that belongs to the class of benzazocines This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a benzazocine core
Métodos De Preparación
The synthesis of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate typically involves multiple steps, including the formation of the benzazocine core and the introduction of the bromine and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Benzazocine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or a brominating agent under controlled conditions.
Attachment of the Methoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the methoxyphenyl group to the benzazocine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate can be compared with other benzazocine derivatives and related compounds. Similar compounds include:
Methyl 8-chloro-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Methyl 8-fluoro-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has a fluorine atom instead of a bromine atom.
Methyl 8-iodo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has an iodine atom instead of a bromine atom.
The uniqueness of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C21H22BrNO3 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
methyl (5E)-8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C21H22BrNO3/c1-25-19-8-5-15(6-9-19)14-23-11-3-4-16(21(24)26-2)12-17-13-18(22)7-10-20(17)23/h5-10,12-13H,3-4,11,14H2,1-2H3/b16-12+ |
Clave InChI |
RVZMFFYMYXKINR-FOWTUZBSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CN2CCC/C(=C\C3=C2C=CC(=C3)Br)/C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCC(=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

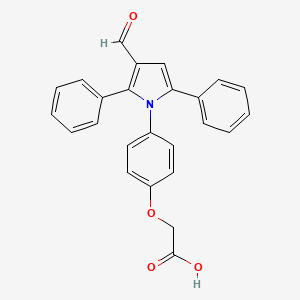
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
